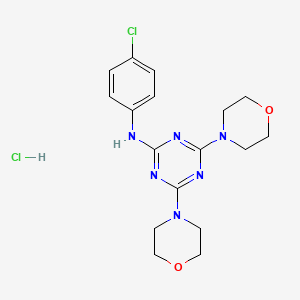

N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Suzuki Reaction : This compound has been synthesized using the Suzuki reaction, a notable technique in organic chemistry (Jiao Chun-l, 2014).

- Microwave Irradiation : A method for the fast synthesis of triazin-2-amines using microwave irradiation has been developed, showcasing an innovative approach to chemical synthesis (A. Dolzhenko et al., 2021).

Biological Activities

- Antimicrobial Properties : Certain derivatives of this compound have been shown to possess antimicrobial activities (H. Bektaş et al., 2007).

- Antitubercular Activities : Some triazine derivatives have been evaluated for their antibacterial, antifungal, and antitubercular activities (R. Patel et al., 2003).

- Antileukemic Activity : Preliminary biological screening identified potent antileukemic activity for certain triazin-2-amine derivatives (A. Dolzhenko et al., 2021).

Material Science

- Polymer Synthesis : This compound has been used in the synthesis of novel energetic nitrogen-rich polymers, highlighting its potential in materials science (E. Rezaii et al., 2022).

- Optical Properties : Studies on the basic optical properties and n-type time-of-flight drift mobility in heteroaromatic polymers involving triazine units have been conducted (Takakazu Yamamoto et al., 2006).

Additional Applications

- Chemical Reactions : Research on the kinetics and mechanisms of reactions involving triazines has been conducted, providing insights into their chemical behavior (E. Castro et al., 2001).

Wirkmechanismus

Target of Action

Similar compounds such as chloropyramine have been found to target the histamine h1 receptor . This receptor plays a crucial role in allergic reactions, and its inhibition can provide relief from symptoms.

Mode of Action

For instance, Chloropyramine, a first-generation antihistamine, works by competitively and reversibly binding to the histamine H1 receptor, thereby inhibiting the action of endogenous histamine .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to exhibit diverse pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

For instance, some hydrazine-coupled pyrazoles exhibited potent antileishmanial and antimalarial activities .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN6O2.ClH/c18-13-1-3-14(4-2-13)19-15-20-16(23-5-9-25-10-6-23)22-17(21-15)24-7-11-26-12-8-24;/h1-4H,5-12H2,(H,19,20,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOQZWXGRNIGQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Amino-2-oxoethyl)-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2803659.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2803663.png)

![Tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B2803678.png)

![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile](/img/structure/B2803682.png)